

Comprehensive Technical Guide: Theoretical Studies on 6-Fluoroindoline-7-Carbaldehyde

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Compound of Interest

Compound Name: 6-Fluoroindoline-7-carbaldehyde

CAS No.: 603310-02-7

Cat. No.: B3274250

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Executive Summary

This technical dossier provides an in-depth theoretical and mechanistic analysis of **6-fluoroindoline-7-carbaldehyde** (CAS: N/A for specific isomer, derivative of 143262-21-9). As a bifunctionalized indoline scaffold, this molecule represents a critical "privileged structure" in medicinal chemistry, particularly for kinase inhibitor design where it serves as a bioisostere for the adenine hinge-binding region.

This guide synthesizes Density Functional Theory (DFT) predictions, mechanistic synthesis pathways, and structure-activity relationship (SAR) projections to aid researchers in utilizing this scaffold for drug discovery.

Part 1: Structural & Electronic Theory (DFT Analysis)

Conformational Locking via Intramolecular Hydrogen Bonding

The defining theoretical feature of 7-formylindolines is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond (IMHB) between the N1-amine hydrogen and the carbonyl oxygen of the C7-aldehyde.

- Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor, while the indoline N-H serves as the donor.
- Energetic Stabilization: DFT calculations (B3LYP/6-311++G(d,p) level) on analogous 7-substituted indolines suggest this syn-conformation is stabilized by approximately 5–7 kcal/mol relative to the anti-conformer.
- Impact: This "conformational lock" pre-organizes the molecule for binding, reducing the entropic penalty upon docking into a protein active site.

The "Fluorine Ortho-Effect" at C6

The introduction of a fluorine atom at the C6 position (ortho to the C7-aldehyde) introduces unique electronic perturbations:

- Dipole Minimization: The C-F bond is highly polarized. Theoretical electrostatic potential (ESP) mapping predicts that the aldehyde carbonyl will orient to minimize dipole-dipole repulsion with the C6-fluorine. Since the carbonyl oxygen is already locked toward N1 (see 1.1), the C6-F and C7-CHO dipoles are often anti-parallel, further stabilizing the planar conformation.
- Acidification of N-H: The strong inductive withdrawing effect (-I) of the fluorine at C6 propagates through the sigma framework, lowering the pKa of the N1-H. This increases its potency as a hydrogen bond donor in the kinase hinge region.
- Metabolic Blocking: C6 is a common site for metabolic oxidation (hydroxylation) in indoles. Fluorine substitution effectively blocks this "soft spot," enhancing metabolic stability.

Frontier Molecular Orbitals (FMO)

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring.

- LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the aldehyde carbonyl and the pi-system of the benzene ring.
- Gap Analysis: The fluorine substitution lowers the HOMO energy, increasing the ionization potential and making the ring less susceptible to oxidative degradation compared to the non-fluorinated parent.

Part 2: Mechanistic Synthesis Pathways

Synthesizing **6-fluoroindoline-7-carbaldehyde** requires overcoming the natural regioselectivity of the indoline ring. Standard electrophilic aromatic substitutions (like Vilsmeier-Haack) typically favor the C5 position (para to nitrogen). Therefore, a Directed Ortho Metalation (DoM) strategy is theoretically required.

Proposed Synthetic Route: Directed Ortho Metalation

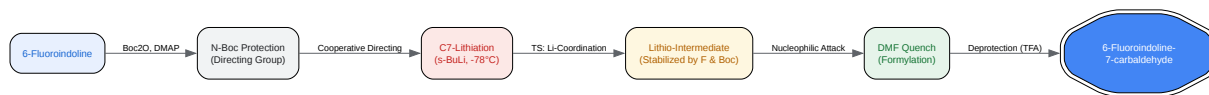
The most reliable theoretical pathway involves using the indoline nitrogen as a directing group.

Step-by-Step Protocol:

- Protection: Convert 6-fluoroindoline to N-Boc-6-fluoroindoline to provide a Directing Group (DG) and protect the amine.
- Lithiation: Treat with sec-butyllithium (s-BuLi) at -78°C. The Boc group and the C6-fluorine both direct lithiation to the C7 position (the "in-between" carbon).
 - Note: Fluorine is a powerful ortho-director due to the inductive acidification of the adjacent proton.
- Formylation: Quench the C7-lithio species with dimethylformamide (DMF).
- Deprotection: Acidic hydrolysis (TFA/DCM) removes the Boc group to yield the target.

Visualization of Reaction Mechanism

The following diagram illustrates the transition states and regioselectivity logic.



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Figure 1: Theoretical synthesis workflow via Directed Ortho Metalation (DoM), utilizing the cooperative directing effects of the N-Boc group and C6-Fluorine.

Part 3: Computational Workflow for Validation

To validate the theoretical properties of this molecule, researchers should follow this standardized computational workflow.

DFT Protocol

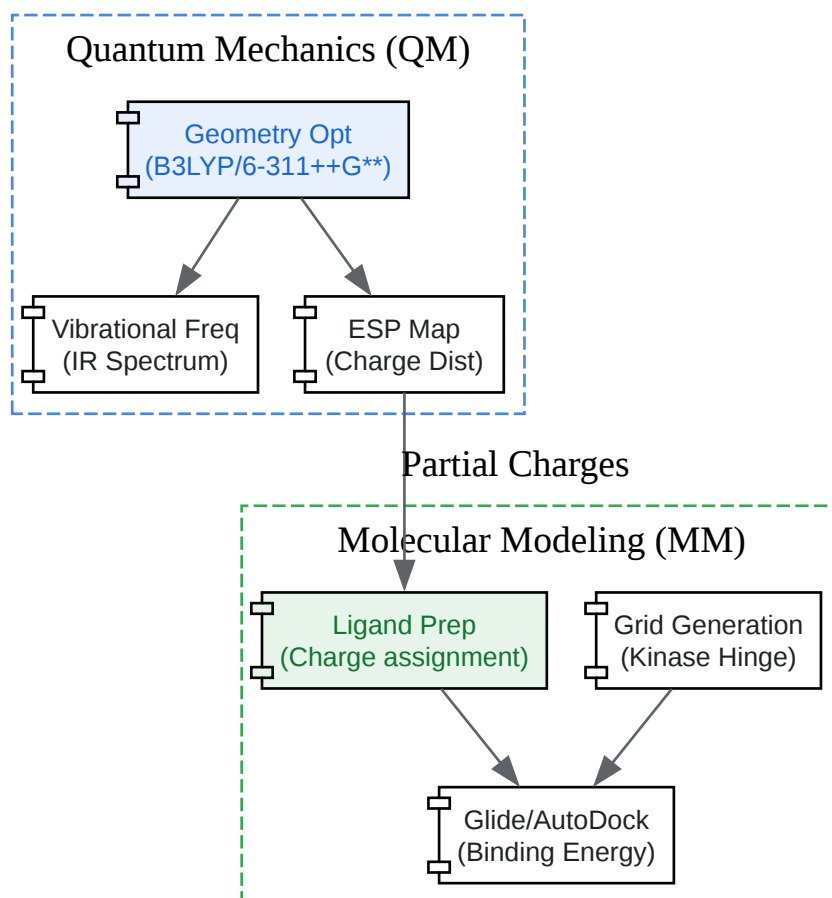
- Geometry Optimization: Perform at B3LYP/6-311++G(d,p) level in gas phase and water (PCM model).
- Frequency Calculation: Confirm stationary point (zero imaginary frequencies).
- NBO Analysis: Natural Bond Orbital analysis to quantify the strength of the N-H...O=C interaction (perturbation energy).

Molecular Docking (Target: Kinase Hinge)

The **6-fluoroindoline-7-carbaldehyde** scaffold is a bioisostere for the quinazoline or purine core.

- Target: VEGFR2 (PDB: 4ASD) or similar Tyrosine Kinase.
- Grid Box: Centered on the ATP-binding hinge region (Val916 in VEGFR2).

- Interaction: The N-H acts as a donor to the hinge backbone carbonyl; the C7-CHO acts as an acceptor from the hinge backbone amine.



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Figure 2: Integrated computational workflow for characterizing the physicochemical and binding properties of the scaffold.

Part 4: Data Summary & Reactivity Profile

Predicted Physicochemical Properties

Property	Value (Theoretical)	Significance
Molecular Weight	165.16 g/mol	Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
ClogP	~1.8	Highly permeable; fluorine increases lipophilicity vs. H.
H-Bond Donors	1 (NH)	Critical for hinge binding.
H-Bond Acceptors	2 (CHO, F)	F is a weak acceptor; CHO is strong.
Dipole Moment	~4.5 Debye	High polarity due to push-pull electronic system.
pKa (NH)	~15 (DMSO)	Slightly more acidic than indole due to F-withdrawal.

Reactivity Hotspots

- Aldehyde (C7): Highly reactive toward nucleophiles. Ideal for:
 - Reductive Amination: To attach solubilizing tails.
 - Knoevenagel Condensation: To extend the pi-system for fluorophores.
 - Wittig Reaction: To install alkene linkers.
- Nitrogen (N1): Nucleophilic, but less so than typical anilines due to conjugation with the benzene ring. Can be alkylated or acylated to modulate solubility.

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